molecular formula C23H39N3S B11540357 [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile

[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile

Cat. No.: B11540357
M. Wt: 389.6 g/mol
InChI Key: WQNDAOSHKMAABL-UHFFFAOYSA-N
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Description

[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a hexadecylsulfanyl group, a prop-2-en-1-ylamino group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile typically involves a multi-step process:

    Formation of the Hexadecylsulfanyl Intermediate: This step involves the reaction of hexadecylthiol with an appropriate halogenated precursor under basic conditions to form the hexadecylsulfanyl intermediate.

    Introduction of the Prop-2-en-1-ylamino Group: The intermediate is then reacted with an allylamine derivative under controlled conditions to introduce the prop-2-en-1-ylamino group.

    Formation of the Propanedinitrile Moiety: Finally, the compound is reacted with malononitrile under basic conditions to form the propanedinitrile moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfanyl and nitrile groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]malononitrile: Similar structure but with a malononitrile moiety.

    [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]acetonitrile: Similar structure but with an acetonitrile moiety.

Uniqueness

[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H39N3S

Molecular Weight

389.6 g/mol

IUPAC Name

2-[hexadecylsulfanyl-(prop-2-enylamino)methylidene]propanedinitrile

InChI

InChI=1S/C23H39N3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-27-23(26-18-4-2)22(20-24)21-25/h4,26H,2-3,5-19H2,1H3

InChI Key

WQNDAOSHKMAABL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=C(C#N)C#N)NCC=C

Origin of Product

United States

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